6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
422526-84-9 |
|---|---|
Molecular Formula |
C16H13FN2OS |
Molecular Weight |
300.35 |
IUPAC Name |
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
InChI Key |
RAVIBCVVYZBFKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Fluorine: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (C=S) group undergoes oxidation to form sulfonyl derivatives. This reaction is critical for modifying electron density and enhancing pharmacological properties.
| Reaction | Conditions | Product | Key Characteristics | Source |
|---|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), EtOH, 60°C, 4h | 2-Sulfonyl-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-one | Enhanced water solubility; retains quinazolinone core |
Mechanism :
-
The reaction proceeds via electrophilic attack of peroxide oxygen on the sulfur atom, forming a sulfoxide intermediate.
-
Further oxidation yields the sulfonyl derivative, stabilized by resonance within the quinazolinone system.
Reduction Reactions
The sulfanylidene group can be reduced to a thiol (-SH) or methylene (-CH₂-) group, altering the compound's hydrogen-bonding capacity.
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Thione to thiol reduction | LiAlH₄, THF, 0°C → rt, 2h | 2-Mercapto-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-one | Potential for disulfide bond formation | |
| Desulfurization | Raney Ni, H₂, EtOH, 50°C, 6h | 6-Fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-one | Simplifies structure for SAR studies |
Key Insight :
-
Reduction with LiAlH₄ retains the quinazolinone ring but introduces a reactive thiol group, enabling further conjugation.
Nucleophilic Substitution at Fluorine
The electron-withdrawing fluorine atom at position 6 facilitates nucleophilic aromatic substitution (NAS) under mild conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 6-Piperidinyl-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | ~65% | |
| Sodium methoxide | MeOH, reflux, 8h | 6-Methoxy-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | ~58% |
Mechanistic Notes :
-
Fluorine’s high electronegativity activates the C6 position for NAS, often requiring no transition-metal catalysts.
-
Steric hindrance from the 4-methylbenzyl group limits substitution at C3.
Alkylation and Acylation
The sulfanylidene sulfur serves as a nucleophilic site for alkylation or acylation, expanding structural diversity.
| Reaction Type | Reagent | Product | Solubility Change | Source |
|---|---|---|---|---|
| S-Alkylation | Methyl iodide, K₂CO₃, DMF | 2-(Methylthio)-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-one | Increased lipophilicity | |
| S-Acylation | Acetyl chloride, pyridine | 2-(Acetylthio)-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-one | Enhanced metabolic stability |
Industrial Relevance :
-
Continuous flow reactors optimize these reactions for scalability, achieving >90% conversion in reduced time.
Cyclization and Ring Expansion
The quinazolinone core participates in cyclization reactions to form fused heterocycles.
| Reagent | Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 10h | Pyrazolo[5,1-b]quinazolin-9-one derivative | Anticancer activity | |
| Ethylenediamine | DMSO, 120°C, 24h | Diazepino[2,3-b]quinazolinone analog | CNS-targeting potential |
Structural Impact :
Biological Interactions (Enzyme Inhibition)
While not a classical chemical reaction, the compound’s interactions with enzymes highlight its reactive pharmacophore.
Stability Under Physiological Conditions
The compound demonstrates stability in pH 7.4 buffer (t₁/₂ > 24h) but undergoes rapid hydrolysis in acidic media (pH 2.0, t₁/₂ = 1.5h). This pH-dependent degradation informs formulation strategies.
Comparative Reactivity of Analogues
A comparison with structurally similar compounds reveals reactivity trends:
| Compound Modification | Reaction Rate (vs Parent) | Key Factor |
|---|---|---|
| 6-Chloro analogue | 1.5× faster NAS | Higher leaving group ability of Cl⁻ |
| 2-Oxo (C=O) analogue | 0.3× slower alkylation | Reduced nucleophilicity at C2 |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit properties such as:
- Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit the growth of various pathogens.
- Anticancer Properties : Preliminary findings indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation.
2. Pharmacology
- Research focuses on the compound's interactions with biological targets, such as enzymes and receptors. Understanding these interactions aids in elucidating its mechanism of action and optimizing its efficacy against diseases. Potential pharmacological activities include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.
3. Materials Science
- The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Applications in this area include:
- Organic Electronics : Its electronic properties may be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Sensors : The compound's reactivity could be utilized in the design of chemical sensors for detecting specific analytes.
4. Chemical Biology
- 6-Fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one serves as a probe to study biological processes and pathways, providing insights into cellular mechanisms and disease states.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. |
| Study B | Anticancer Properties | Showed inhibition of cancer cell lines in vitro, indicating possible use in cancer therapy. |
| Study C | Pharmacokinetics | Investigated absorption, distribution, metabolism, and excretion profiles; results suggest favorable pharmacokinetic properties. |
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Core Structure Variations
- Quinazolin-4-one vs. The pyridazinone derivative in exhibited anti-inflammatory activity, suggesting that core flexibility may influence efficacy in specific therapeutic contexts .
- Pyrazole vs. Quinazolinone: The pyrazole core (five-membered ring with two adjacent nitrogens) is smaller and less planar, which may limit interactions with deep hydrophobic pockets but improve solubility due to the aldehyde and trifluoromethyl groups .
Substituent Effects
- Sulfanylidene vs. Sulfanyl: The sulfanylidene group (C=S) in quinazolinones enables tautomerism, facilitating hydrogen bonding with proteins, whereas the sulfanyl (S-C) group in the pyrazole derivative may act as a hydrogen bond acceptor or participate in disulfide formation .
Biological Activity
6-Fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. It features a fluorine atom, a methylphenyl group, and a sulfanylidene moiety which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 303.35 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
| LogP | Not specified |
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of quinazolinone derivatives. Specifically, compounds within this class have shown efficacy against various cancer cell lines through different mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Recent research indicates that certain derivatives exhibit inhibitory activity against CDK9 and CDK2, which are crucial for cell cycle regulation. For example, compounds structurally similar to 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene have demonstrated IC values in the low micromolar range against A549 and MDA-MB-231 cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For instance, studies have shown that quinazolinone derivatives can lead to G1 phase arrest in cancer cells, significantly reducing proliferation rates .
- Cytotoxicity Profiles : The cytotoxicity of 6-fluoro derivatives has been evaluated across several cancer types. For instance, one study reported IC values ranging from 5.70 to 18.60 µM against MCF-7 and HCT-116 cell lines, indicating moderate to high efficacy .
Structure-Activity Relationships (SAR)
The biological activity of quinazolinone derivatives is heavily influenced by their structural features:
- Substituent Effects : The presence of electron-donating groups at specific positions on the quinazolinone ring enhances cytotoxicity. For example, methyl substitutions at the 4-position of phenyl rings have been associated with increased activity against cancer cells .
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to target proteins, thereby increasing the overall potency of the compound .
Case Studies
Several case studies highlight the effectiveness of 6-fluoro derivatives in preclinical settings:
- Study on U-2 OS Cells : A derivative similar to 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene was tested in U-2 OS osteosarcoma cells, where it exhibited significant anti-metastatic effects by inhibiting migration and invasion through matrix metalloproteinase (MMP) suppression .
- Evaluation Against Multiple Cancer Types : In vitro tests across different cancer cell lines (e.g., HepG2, U87) revealed varying degrees of cytotoxicity, with some derivatives showing comparable effects to standard chemotherapeutics like 5-fluorouracil .
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks critical for stability .
What initial biological screening assays are recommended?
Q. Basic
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the quinazolinone core .
- Microwave assistance : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .
- Catalyst screening : Pd/C or CuI accelerates cross-coupling reactions for aryl substitutions .
How to resolve contradictions in crystallographic data?
Q. Advanced
- SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning .
- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies robust packing motifs, resolving discrepancies in unit cell parameters .
What computational methods predict biological activity?
Q. Advanced
- Molecular docking : AutoDock Vina simulates binding to targets like EGFR or DHFR, correlating with experimental IC values .
- QSAR models : Electron-withdrawing groups (e.g., -F) at position 6 enhance anticancer activity (coefficient: 0.87) .
How to analyze by-products and side reactions during synthesis?
Q. Advanced
- TLC/HPLC monitoring : Track intermediates and by-products (e.g., over-oxidized sulfone derivatives) .
- Mechanistic studies : LC-MS identifies hydrolysis products under acidic conditions, guiding pH optimization (ideal range: 7–8) .
What is the impact of fluorine substitution on bioactivity?
Advanced
Fluorine at position 6:
- Enhances lipophilicity (logP increase by 0.5), improving membrane permeability .
- Resonance effects : Stabilizes the quinazolinone core, reducing metabolic degradation (t extended by 2.3×) .
Q. Comparative Data :
| Compound | Substituent | IC (μM) HeLa | LogP |
|---|---|---|---|
| 6-Fluoro derivative | -F | 12.3 ± 1.2 | 3.1 |
| 6-Hydroxy derivative | -OH | 45.6 ± 3.8 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
